molecular formula C24H18N4O3S B293116 ethyl 2-(6-oxo-12,13-diphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetate

ethyl 2-(6-oxo-12,13-diphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetate

Cat. No.: B293116
M. Wt: 442.5 g/mol
InChI Key: BAPYZOAJFOLMJW-UHFFFAOYSA-N
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Description

Ethyl (8-oxo-3,4-diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-7(8H)-yl)acetate is a complex heterocyclic compound that has garnered significant interest due to its unique structural features and potential biological activities. This compound belongs to the class of pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazines, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (8-oxo-3,4-diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-7(8H)-yl)acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl (8-oxo-3,4-diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-7(8H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Mechanism of Action

The exact mechanism of action of ethyl (8-oxo-3,4-diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-7(8H)-yl)acetate is not fully understood. it is believed to exert its effects through the following pathways:

Comparison with Similar Compounds

Ethyl (8-oxo-3,4-diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-7(8H)-yl)acetate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H18N4O3S

Molecular Weight

442.5 g/mol

IUPAC Name

ethyl 2-(6-oxo-12,13-diphenyl-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetate

InChI

InChI=1S/C24H18N4O3S/c1-2-31-17(29)13-28-14-25-21-19-18(15-9-5-3-6-10-15)20(16-11-7-4-8-12-16)26-27-23(19)32-22(21)24(28)30/h3-12,14H,2,13H2,1H3

InChI Key

BAPYZOAJFOLMJW-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C=NC2=C(C1=O)SC3=NN=C(C(=C23)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CCOC(=O)CN1C=NC2=C(C1=O)SC3=NN=C(C(=C23)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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